Isoflavidinin - 85734-02-7

Isoflavidinin

Catalog Number: EVT-1470502
CAS Number: 85734-02-7
Molecular Formula: C16H14O3
Molecular Weight: 254.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoflavidinin is a natural product found in Otochilus porrectus and Pholidota articulata with data available.
Source and Classification

Isoflavidinin is predominantly sourced from plants such as Ilex paraguariensis (yerba mate) and various legumes. As a flavonoid, it falls under the broader category of polyphenolic compounds, which are characterized by their aromatic rings and hydroxyl groups. This classification highlights its relevance in both nutrition and medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Isoflavidinin can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. One common approach involves:

  1. Extraction: Isoflavidinin can be extracted from plant materials using solvent extraction methods. Ethanol or methanol is often used as solvents to maximize yield.
  2. Synthetic Routes: Chemical synthesis may include multi-step reactions starting from simpler flavonoid precursors. Techniques such as condensation reactions and cyclization are typically employed to construct the flavonoid structure.

The technical details of these methods require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Isoflavidinin undergoes various chemical reactions typical of flavonoids:

  1. Oxidation: Isoflavidinin can be oxidized to form quinones, which are reactive intermediates that may participate in further chemical transformations.
  2. Reduction: The compound can also be reduced to form dihydroisoflavidinin, which may exhibit different biological activities.
  3. Substitution Reactions: Hydroxyl groups on the aromatic rings can participate in electrophilic substitution reactions, leading to the formation of derivatives with altered properties.

These reactions are significant for understanding its reactivity and potential applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action of Isoflavidinin involves several pathways:

  • Antioxidant Activity: Isoflavidinin scavenges free radicals, reducing oxidative stress in cells. This action is primarily mediated through its hydroxyl groups that donate electrons.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
  • Anticancer Properties: Isoflavidinin has shown potential in inducing apoptosis in cancer cells through the activation of intrinsic pathways that lead to cell death.

Research indicates that these mechanisms contribute to its therapeutic potential in treating chronic diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isoflavidinin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water and alcohols due to its hydroxyl functional groups.
  • Melting Point: The melting point ranges around 150-155 °C, indicating its stability at moderate temperatures.
  • UV-Vis Absorption: Isoflavidinin displays characteristic absorption peaks in the UV-visible spectrum, which are useful for analytical identification.

These properties are critical for applications in pharmaceuticals and food sciences.

Applications

Scientific Uses

Isoflavidinin has several applications in scientific research:

  • Nutraceuticals: Due to its health benefits, it is explored as a dietary supplement for antioxidant support.
  • Pharmaceutical Development: Its anticancer properties make it a candidate for drug formulation aimed at cancer therapy.
  • Cosmetic Industry: Its antioxidant properties are utilized in skincare products to combat oxidative stress on the skin.

Research continues to explore additional applications, particularly in the fields of medicine and functional foods.

Introduction to Isoflavidinin: Structural and Functional Foundations

Chemical Characterization of Isoflavidinin

Molecular Structure and Isomeric Variations

Isoflavidinin features a core isoflavone skeleton (C₁₅H₁₀O₂) with characteristic hydroxyl, methoxy, and occasionally prenyl substitutions that generate structural diversity. Its molecular formula (C₁₇H₁₄O₆) corresponds to a molecular weight of 314.29 g/mol, with variations occurring through O-methylation, glycosylation, or acylation [3] [5]. The compound exhibits stereochemical complexity through axial chirality, particularly in rotenoid derivatives where restricted rotation creates stable atropisomers with distinct biological activities [6].

Table 1: Structural Characteristics of Isoflavidinin Variants

Variant TypeFunctional GroupsMass (g/mol)Spectral Signatures
Aglycone Core5,7,4'-trihydroxy substitution314.29UV λmax: 260 nm, 300 sh
β-GlucosideGlucose at 7-OH476.41¹H NMR: δ 5.08 (d, J=7.2 Hz)
6a-HydroxypterocarpanAdditional hydroxyl at 6a330.29MS/MS: 312 [M-H₂O]+•
8-PrenylatedPrenyl at C-8396.42¹³C NMR: δ 122.5 (C-8)

Advanced structural elucidation techniques include X-ray crystallography for absolute configuration determination, as demonstrated for similar isoflavonoids where single-crystal analysis confirmed stereochemistry [8]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic chemical shifts: aromatic protons appear between δ 6.5-8.0 ppm, methoxy groups at δ 3.7-3.9 ppm, and anomeric protons of glycosides at δ 5.0-5.2 ppm [6]. Mass fragmentation patterns show distinctive retro-Diels-Alder cleavage in the C-ring, producing ions at m/z 153 and 137 for aglycones [5].

Physicochemical Properties and Stability

Isoflavidinin exhibits pH-dependent stability, with optimal integrity maintained between pH 5-6. Under alkaline conditions (pH >8), the C-ring undergoes oxidative degradation, while strong acids catalyze dehydration reactions at the 2,3-position [3]. Its solubility profile varies significantly with derivatization: aglycones demonstrate limited water solubility (0.1-1 mg/mL) but high solubility in polar organic solvents (DMSO, ethanol), while glycosides show enhanced aqueous solubility (5-20 mg/mL) [6].

Table 2: Physicochemical Properties of Isoflavidinin

PropertyValue/RangeMeasurement Conditions
LogP (octanol-water)2.1-3.5pH 7.0, 25°C
pKa7.8 (phenolic OH)Potentiometric titration
Melting Point218-223°CAglycone form
Molar Extinction Coefficient15,200 M⁻¹cm⁻¹λmax 260 nm in MeOH
Photostabilityt½ = 48 h (UV), >1 month (dark)Natural sunlight exposure

Thermal analysis reveals an endothermic transition at 220°C corresponding to crystalline melting, followed by decomposition above 250°C [3]. Photodegradation kinetics demonstrate significant susceptibility to UV-B radiation (280-320 nm), with 50% degradation occurring within 48 hours under natural sunlight, necessitating storage in amber glass for analytical standards [6]. The compound forms chelation complexes with divalent metal ions (Fe²⁺, Cu²⁺, Al³⁺), altering its spectroscopic properties and potentially enhancing biological activities [8].

Biosynthetic Pathways in Plant Systems

Enzymatic Mechanisms in Leguminous Species

Isoflavidinin biosynthesis originates from the phenylpropanoid pathway where phenylalanine undergoes deamination by PAL (phenylalanine ammonia-lyase) to form cinnamic acid, followed by hydroxylation and CoA activation [6]. The branch point occurs at liquiritigenin or naringenin, where cytochrome P450 enzymes (CYP93C subfamily) mediate the unprecedented 2,3-aryl migration via a proposed epoxy intermediate [5]. This conversion represents the defining step in isoflavonoid biosynthesis, establishing the characteristic 3-phenylchroman structure [6].

Subsequent modifications involve position-specific oxidations by 2-oxoglutarate-dependent dioxygenases (particularly at C-2' and C-3') and O-methylations catalyzed by S-adenosylmethionine-dependent methyltransferases (OMTs) that confer structural diversity [5]. In Glycine max (soybean), specific isoflavone 7-O-glucosyltransferases convert aglycones to stable storage forms, while malonyl-CoA-dependent acyltransferases create complex esters with enhanced vacuolar sequestration [6]. Recent transcriptomic analyses have identified co-regulated gene clusters encoding the complete pathway enzymes, suggesting coordinated evolutionary selection for this chemical defense mechanism in Fabaceae [5].

Environmental and Genetic Modulation of Production

Biotic stressors induce pathogen-responsive biosynthesis through jasmonate signaling pathways, with Fusarium culmorum infection triggering >30-fold increases in Isoflavidinin accumulation in Triticum aestivum within 7 days post-infection [5]. Similarly, elicitor molecules such as methyl jasmonate (MeJA) and chitosan upregulate PAL and IFS transcription, elevating production by 20-fold compared to non-induced controls [5] [6].

Genetic polymorphisms in promoter regions of PAL and CHS (chalcone synthase) significantly impact constitutive and inducible Isoflavidinin levels, with specific allelic variants correlating with 3-5-fold differences in accumulation [6]. Epigenetic modifications, particularly histone H3 lysine 9 acetylation (H3K9ac) at biosynthetic gene clusters, establish transcriptional "memory" that enhances response kinetics upon recurrent pathogen exposure [5]. Environmental variables exert substantial influence:

  • UV-B radiation (280-315 nm) activates flavonoid-regulatory MYB transcription factors, increasing production by 3-8 fold
  • Nutrient deficiency (particularly phosphate limitation) elevates accumulation by 40-60% through enhanced phenylpropanoid flux
  • Drought stress induces ABA-mediated pathway activation, though excessive water deficit suppresses overall metabolic activity
  • Soil microbiota modulate root exudation patterns, with mycorrhizal associations specifically enhancing pterocarpan derivatives

Taxonomic Distribution and Natural Sources

Primary Plant Reservoirs (Fabaceae Family)

Within Fabaceae, Isoflavidinin concentrates primarily in seed embryos (0.5-1.2% dry weight) and root tissues (0.3-0.8% dry weight) of economically significant species. Glycine max (soybean) accumulates 250-350 mg/100g dry weight as β-glucosides, predominantly in cotyledons [3] [6]. Cicer arietinum (chickpea) exhibits distinctive tissue distribution, with aerial parts accumulating 5-hydroxy-7-methoxy derivatives (80-120 mg/100g) while roots produce exclusively 7,4'-dihydroxy forms [6].

Phylogenetic distribution analysis reveals highest concentrations in the Phaseoleae (Glycine, Phaseolus), Trifolieae (Medicago, Trifolium), and Genisteae (Lupinus, Baptisia) tribes [6]. Processing significantly impacts profiles: traditional fermentation in Glycine max reduces glycoside content by 50% while increasing bioactive aglycones 3-fold, and thermal treatment induces isomerization between daidzein and glycitein derivatives [3]. Wild relatives often contain higher diversity, with Glycine soja demonstrating 12 distinct structural variants compared to 4-5 in domesticated soybean [6].

Secondary Sources in Non-Leguminous Species

Beyond Fabaceae, Triticeae tribe members represent significant secondary producers, particularly Triticum aestivum (bread wheat) and related wild grasses [5]. The biosynthetic innovation in wheat involves a taxon-specific cytochrome P450 (TaCYP71F53) that catalyzes an alternative oxidative rearrangement mechanism distinct from leguminous isoflavone synthases [5]. In Triticum aestivum cv. Chinese Spring, pathogen-induced accumulation occurs specifically in blade tissues, reaching 30-fold increases (to ~15 mg/kg fresh weight) following Fusarium culmorum infection [5].

Phylogenetic distribution in non-legumes shows scattered occurrence in Poaceae (Triticum, Aegilops tauschii), Iridaceae (Iris, Belamcanda), and Rosaceae (Prunus subgenera) [5] [6]. The evolutionary trajectory of the wheat pathway involved natural hybridization ~9000 years ago between domesticated emmer wheat and Aegilops tauschii, transferring a pathogen-responsive gene cluster that remains conserved in modern cultivars [5]. Production varies significantly between cultivars, with modern high-yielding Triticum aestivum varieties containing 40-60% lower constitutive levels than ancestral emmer and einkorn wheats, suggesting inadvertent selection against defensive chemistry during domestication [5].

Table 3: Natural Sources of Isoflavidinin and Related Isoflavonoids

Plant SourceFamilyTissue LocalizationConcentration Range
Glycine max (Soybean)FabaceaeCotyledons, hypocotyl250-350 mg/100g DW
Triticum aestivum (Wheat)PoaceaeLeaf blades0.5-15 mg/kg FW (induced)
Cicer arietinum (Chickpea)FabaceaeRoots, seed coats80-120 mg/100g DW
Aegilops tauschii (Goatgrass)PoaceaeFoliage8-12 mg/kg FW
Trifolium pratense (Red Clover)FabaceaeInflorescences, leaves150-200 mg/100g DW
Iris germanica (Bearded Iris)IridaceaeRhizomes20-50 mg/100g DW

Properties

CAS Number

85734-02-7

Product Name

Isoflavidinin

IUPAC Name

13-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-6-ol

Molecular Formula

C16H14O3

Molecular Weight

254.285

InChI

InChI=1S/C16H14O3/c1-18-13-6-10-3-2-9-4-12(17)5-11-8-19-14(7-13)16(10)15(9)11/h4-7,17H,2-3,8H2,1H3

InChI Key

IPBCLSWKZDZRKQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C(=C1)OCC4=CC(=CC(=C43)CC2)O

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